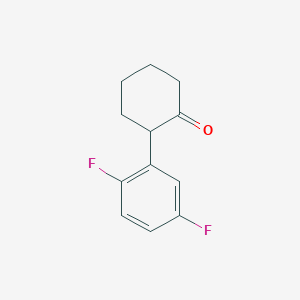

2-(2,5-Difluoro-phenyl)-cyclohexanone

Description

Properties

Molecular Formula |

C12H12F2O |

|---|---|

Molecular Weight |

210.22 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H12F2O/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |

InChI Key |

YIWZKDHKPAERKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Bioactivity : Compounds with methoxy or hydroxy groups (e.g., 2e, 3d) exhibit strong antioxidant and enzyme inhibitory activities, whereas fluorinated analogs may prioritize selectivity in receptor binding due to reduced hydrogen-bonding capacity .

Physicochemical Properties

- Lipophilicity: The 2,5-difluoro substitution increases logP compared to polar analogs like 2-(4-hydroxybenzylidene)-cyclohexanone, impacting solubility and bioavailability.

- Thermal Stability : Fluorine’s strong C-F bond may enhance thermal stability relative to methoxy-substituted derivatives, as seen in analogous heterocyclic systems .

Preparation Methods

Reaction Overview

This method employs a Grignard reagent derived from 2,5-difluorobenzene bromide to add to cyclohexanone, forming a tertiary alcohol intermediate that undergoes dehydration to yield the target compound.

Key Steps:

-

Grignard Reagent Synthesis :

-

React 2,5-difluorobenzene bromide with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions.

-

Iodine is used to initiate the reaction, ensuring complete conversion.

-

-

Ketone Addition :

-

Add the Grignard reagent to cyclohexanone in a controlled manner to avoid overalkylation.

-

-

Acidic Workup and Dehydration :

-

Quench the reaction with dilute HCl, followed by dehydration using toluene and sulfuric acid to form the cyclohexanone ring.

-

Reaction Conditions and Yields:

Advantages:

-

High Purity : Minimal byproducts due to controlled Grignard addition.

-

Scalability : Suitable for industrial production with simple equipment.

Cycloaddition Method

Reaction Overview

A [4+2] cycloaddition between a silyl enol ether and a vinyl derivative containing the 2,5-difluorophenyl group forms a bicyclic intermediate, which is hydrolyzed to yield the target compound.

Key Steps:

-

Silyl Enol Ether Formation :

-

React a ketone (e.g., cyclohexanone) with 2-trimethylsilyloxybutadiene under elevated temperatures.

-

-

Vinyl Derivative Reaction :

-

Hydrolysis :

-

Treat the intermediate with aqueous mineral acid (e.g., HCl) to cleave silyl ethers and form the cyclohexanone ring.

-

Reaction Conditions and Yields:

Advantages:

-

Stereoselectivity : Controlled regiochemistry during cycloaddition.

-

Versatility : Compatible with diverse vinyl derivatives.

Friedel-Crafts Acylation

Reaction Overview

This method attaches the 2,5-difluorophenyl group via Friedel-Crafts acylation, using an acyl chloride intermediate.

Key Steps:

-

Acyl Chloride Preparation :

-

React 2,5-difluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

-

Cyclohexanone Functionalization :

-

Perform Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to attach the acyl group to an aromatic precursor.

-

-

Cyclization :

-

Reduce or cyclize the acylated intermediate to form the cyclohexanone ring.

-

Reaction Conditions and Yields:

Advantages:

-

Catalyst Efficiency : Antimony pentahalide catalysts enable low-temperature reactions.

-

Functional Group Tolerance : Compatible with electron-withdrawing groups.

Photochemical Rearrangement

Reaction Overview

A photochemical rearrangement of a cyclohexadienone derivative with a 2,5-difluorophenyl group converts it into the target cyclohexanone.

Key Steps:

-

Cyclohexadienone Synthesis :

-

Prepare a dienone precursor via Birch reduction or alkylation.

-

-

UV Irradiation :

-

Expose the dienone to UV light (e.g., 300 nm) in a solvent like THF or acetonitrile.

-

-

Rearrangement :

-

The dienone undergoes a regiospecific rearrangement to form the cyclohexanone.

-

Reaction Conditions and Yields:

Advantages:

-

Regioselectivity : Predictable product formation via orbital-controlled pathways.

-

Mild Conditions : Avoids harsh acids or bases.

Comparative Analysis of Methods

| Method | Strengths | Limitations |

|---|---|---|

| Grignard Reaction | High yield, scalable | Requires anhydrous conditions |

| Cycloaddition | Stereoselective, versatile | Limited to specific vinyl derivatives |

| Friedel-Crafts | Efficient catalysts | Sensitive to steric hindrance |

| Photochemical | Regioselective, mild conditions | Requires specialized equipment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.